molecular formula C11H7ClN4 B12957825 6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine

6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12957825
M. Wt: 230.65 g/mol
InChI Key: TVARXTCWCUHFSH-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-chloropyrazole with benzaldehyde under acidic conditions to form the desired compound . The reaction is usually carried out in ethanol as a solvent, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

6-chloro-2-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-11-13-6-8-7-16(15-10(8)14-11)9-4-2-1-3-5-9/h1-7H

InChI Key

TVARXTCWCUHFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=NC(=NC3=N2)Cl

Origin of Product

United States

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